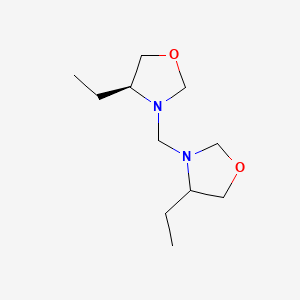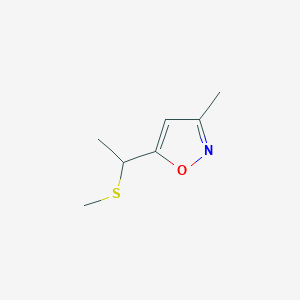
3-Methyl-5-(1-(methylthio)ethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(1-(methylthio)ethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with terminal alkynes in the presence of a catalyst such as copper(I) or ruthenium(II) . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or aminated isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(1-(methylthio)ethyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
3-Hydroxy-5-methylisoxazole: Utilized in the synthesis of carboxamides and other derivatives.
3-Methyl-5-isoxazoleacetic acid: Employed in the synthesis of ligands for protein binding studies.
Uniqueness: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
Eigenschaften
Molekularformel |
C7H11NOS |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
3-methyl-5-(1-methylsulfanylethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-4-7(9-8-5)6(2)10-3/h4,6H,1-3H3 |
InChI-Schlüssel |
KZFCYIXETOCIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


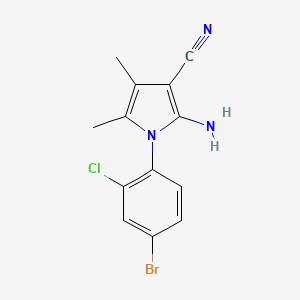
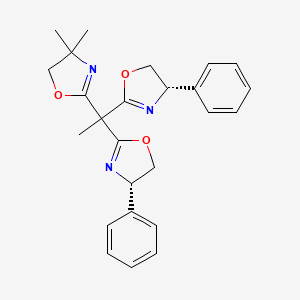

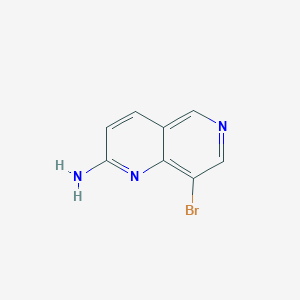
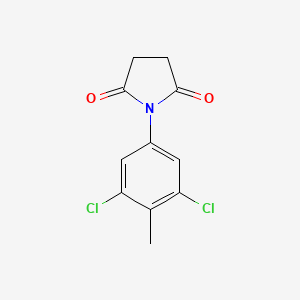
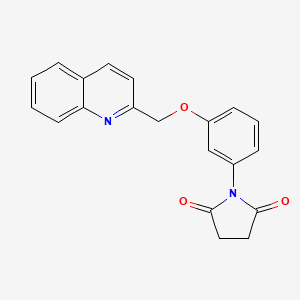

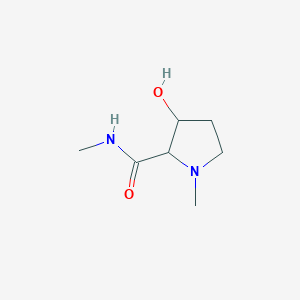
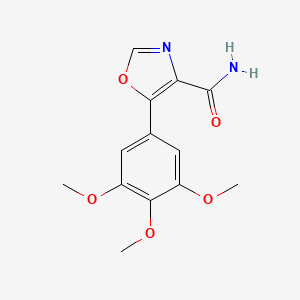
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)

